2-Fluoro-3-(thiophen-2-yl)propanoic acid
Description
2-Fluoro-3-(thiophen-2-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a thiophene ring at the β-position of the propanoic acid backbone. Thiophene-containing compounds are known for their electron-rich aromatic systems, which influence binding interactions in biological targets, while the fluorine substituent may enhance metabolic stability and bioavailability . This compound’s synthesis and properties can be inferred from related molecules, such as 3-(thiophen-2-yl)propanoic acid derivatives and fluorinated arylpropanoic acids, which are explored as non-steroidal anti-inflammatory drug (NSAID) analogs or bioactive molecules .
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-fluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H7FO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4H2,(H,9,10) |
InChI Key |
JDLMNAGIJYXXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. For instance, the condensation reaction between thiophene and fluorinated propanoic acid derivatives can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-Fluoro-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(thiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and thiophene ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
2-(Thiophen-2-yl)acetic Acid (Compound 5 in )
- Structure : Features a thiophene ring directly attached to an acetic acid moiety.
- Activity : Exhibits a high selectivity index (SI = 84) as part of a fullerene derivative but shows significant cytotoxicity (CC50 = 33.4 µg/mL) .
- Comparison : The absence of a fluorine atom and a shorter carbon chain may contribute to its higher toxicity compared to fluorinated analogs.
3-(Thiophen-2-yl)propanoic Acid Derivatives
- Example: 3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS 115957-22-7) includes a trifluoroacetyl group, enhancing its electrophilic character.
- Molecular Formula: C9H8F3NO3S (Molar Mass: 299.25) .
- Comparison : The trifluoroacetyl group introduces steric bulk and electronic effects distinct from the fluorine substituent in the target compound.
Heterocyclic Propanoic Acids: Thiophene vs. Furan
Furan-containing analogs, such as 3-(furan-2-yl)-3-phenylpropanoic acid, highlight the role of heterocycles in modulating bioactivity:
- Synthesis : Catalytic methods using TfOH or AlX3 (X = Cl, Br) yield furan derivatives with antimicrobial properties .
Fluorinated Arylpropanoic Acids
Fluorine substitution is a common strategy to optimize drug-like properties:
α-(4-Isobutylphenyl)propanoic Acid (Ibuprofen)
3-(5,5-Difluoro...propanoic Acid (Compound 3 in )
- Application : Used in photosensitizers for mycobacterial inhibition.
- Comparison : Difluoro substitution and thiophene integration enhance photodynamic activity, suggesting fluorinated thiophene derivatives have niche therapeutic applications .
Data Tables
Key Research Findings
Thiophene vs.
Fluorine Effects: Fluorination in 2-Fluoro-3-(thiophen-2-yl)propanoic acid likely improves metabolic stability and alters logP values compared to non-fluorinated analogs .
Toxicity Trends : Thiophene derivatives like 2-(thiophen-2-yl)acetic acid exhibit high cytotoxicity, suggesting that fluorination or structural modifications (e.g., longer carbon chains) could mitigate adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
